molecular formula C21H17F3N4O2 B11481177 3-(furan-2-ylmethyl)-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

3-(furan-2-ylmethyl)-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11481177
M. Wt: 414.4 g/mol
InChI Key: ZUCDNQNTTNECPM-UHFFFAOYSA-N
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Description

1-[(FURAN-2-YL)METHYL]-4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the furan ring.

    Formation of the Imidazole Ring: The imidazole ring is formed through a condensation reaction involving an amine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the imidazole ring may yield a dihydroimidazole derivative.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-FURAN-2-YLMETHYL-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA: This compound shares the furan and trifluoromethyl groups but differs in the presence of a urea moiety.

    (1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine: This compound contains a furan ring and a phenethylamine moiety, differing in the overall structure and functional groups.

Uniqueness

1-[(FURAN-2-YL)METHYL]-4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to its combination of a furan ring, a pyridine ring, an imidazole ring, and a trifluoromethyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H17F3N4O2

Molecular Weight

414.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C21H17F3N4O2/c1-14-7-5-11-25-17(14)26-20(21(22,23)24)19(29)28(13-16-10-6-12-30-16)18(27-20)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,25,26)

InChI Key

ZUCDNQNTTNECPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CO4)C(F)(F)F

Origin of Product

United States

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